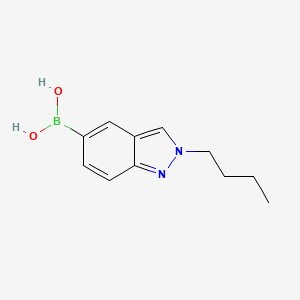

(2-Butylindazol-5-yl)boronic acid

Description

(2-Butylindazol-5-yl)boronic acid is a boronic acid derivative featuring a substituted indazole core with a butyl group at the 2-position and a boronic acid (-B(OH)₂) moiety at the 5-position. This compound belongs to the broader class of heteroaromatic boronic acids, which are widely studied for their applications in medicinal chemistry, catalysis, and materials science.

Properties

IUPAC Name |

(2-butylindazol-5-yl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BN2O2/c1-2-3-6-14-8-9-7-10(12(15)16)4-5-11(9)13-14/h4-5,7-8,15-16H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOBIROXBPWTCFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=CN(N=C2C=C1)CCCC)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Butylindazol-5-yl)boronic acid typically involves the Miyaura borylation reaction. This method employs bis(pinacolato)diboron as the boron source and a palladium catalyst to facilitate the coupling with an appropriate aryl halide precursor . The reaction is generally carried out under mild conditions, making it suitable for a wide range of substrates.

Industrial Production Methods

Industrial production of (2-Butylindazol-5-yl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Butylindazol-5-yl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.

Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.

Substitution: The boronic acid can participate in nucleophilic substitution reactions, where the boron atom is replaced by another nucleophile.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

Nucleophiles: Including amines and alcohols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while oxidation reactions produce alcohols or ketones .

Scientific Research Applications

(2-Butylindazol-5-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Butylindazol-5-yl)boronic acid largely depends on its application. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . In biological applications, the boronic acid can interact with diols and other nucleophiles, forming reversible covalent bonds that are useful in drug design and molecular recognition .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Substituent Effects on Physicochemical Properties

Key Compounds:

- (2-Methyl-2H-indazol-5-yl)boronic acid (CAS: 952319-71-0): Methyl substituent at the 2-position .

- (2,3-Dimethyl-2H-indazol-5-yl)boronic acid : Two methyl groups at the 2- and 3-positions .

- Phenanthren-9-yl boronic acid and 6-hydroxynaphthalen-2-yl boronic acid : Polycyclic aromatic systems .

Table 1: Substituent Impact on Properties

*Estimated pKa ranges based on boronic acid structure-property relationships . ‡Inferred from similar indazole-based boronic acids in HDAC/proteasome studies .

HDAC/Proteasome Inhibition:

- Ortho-Substituted Boronic Acids: highlights that ortho-substituted phenoxy methyl boronic acids (e.g., [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid) exhibit stronger HDAC inhibition (IC₅₀ ~1 µM) compared to para-substituted analogs. The butyl group in (2-Butylindazol-5-yl)boronic acid may similarly enhance steric interactions with HDAC active sites, though its efficacy remains unverified .

- Proteasome Inhibitors : Boronic acids with bulky substituents (e.g., Bortezomib) show selective proteasome inhibition. The butyl group in (2-Butylindazol-5-yl)boronic acid may confer selectivity toward boronic acid-dependent proteasome inhibitors, as seen in , where EGCG antagonism is substituent-specific .

Anticancer Potential:

- Aromatic Boronic Acids : Phenanthren-9-yl and 6-hydroxynaphthalen-2-yl boronic acids demonstrate sub-micromolar cytotoxicity in triple-negative breast cancer models . The indazole core of (2-Butylindazol-5-yl)boronic acid may offer distinct target engagement (e.g., kinase inhibition) compared to polycyclic systems.

Reactivity and Stability

- pKa and Binding Affinity : The butyl group’s electron-donating nature may lower the boronic acid’s pKa compared to methyl-substituted analogs, enhancing its reactivity with diols (e.g., sugars) at physiological pH .

- Hydrolysis Stability: Boronic acids with electron-withdrawing groups (e.g., 4-nitrophenyl boronic acid) undergo rapid hydrolysis to phenols in basic conditions . The indazole core’s electron-deficient nature may accelerate hydrolysis, but the butyl group’s hydrophobicity could mitigate this by reducing solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.